Bis(tetrabutylammonium) Dihydrogen Pyrophosphate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

[hydroxy(oxido)phosphoryl] hydrogen phosphate;tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C16H36N.H4O7P2/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-8(2,3)7-9(4,5)6/h2*5-16H2,1-4H3;(H2,1,2,3)(H2,4,5,6)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGBCELIUCBRKN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.OP(=O)([O-])OP(=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H74N2O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

660.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857447-79-1 | |

| Record name | Bis(tetrabutylammonium) Dihydrogen Pyrophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Bis(tetrabutylammonium) Dihydrogen Pyrophosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(tetrabutylammonium) dihydrogen pyrophosphate is a key reagent in synthetic organic chemistry and biochemistry, primarily utilized as a phosphorylating agent in the synthesis of nucleotide 5'-O-triphosphates and the 5'-triphosphorylation of oligonucleotides. Its bulky tetrabutylammonium counterions confer solubility in organic solvents, facilitating reactions in non-aqueous media. This guide provides a comprehensive overview of the synthesis and characterization of this important compound, including detailed experimental protocols, expected analytical data, and a workflow for its primary application.

Introduction

This compound, with the chemical formula [(C₄H₉)₄N]₂[H₂P₂O₇], is a quaternary ammonium salt of pyrophosphoric acid. The presence of two bulky tetrabutylammonium (TBA) cations renders the salt soluble in a range of organic solvents, a critical property for its application in various synthetic procedures.[1] This solubility is a significant advantage over inorganic pyrophosphate salts, which are generally insoluble in organic media.

The primary application of this compound lies in its ability to act as a nucleophilic source of the pyrophosphate group.[1] This reactivity is harnessed in the synthesis of biologically important molecules such as nucleotide 5'-O-triphosphates, which are the building blocks of DNA and RNA, and in the modification of synthetic oligonucleotides to introduce a 5'-triphosphate moiety.[1][2] Such modified oligonucleotides are valuable tools in molecular biology, immunology, and drug development, for example, as activators of the innate immune system.

This technical guide details a robust method for the synthesis of this compound and outlines the analytical techniques for its characterization. Furthermore, a detailed workflow for its application in the 5'-triphosphorylation of synthetic oligonucleotides is presented.

Synthesis Protocol

The synthesis of this compound is typically achieved through a two-step process: the preparation of pyrophosphoric acid via ion-exchange chromatography, followed by its reaction with tetrabutylammonium hydroxide.

Materials and Equipment

-

Sodium pyrophosphate decahydrate (Na₄P₂O₇·10H₂O)

-

Dowex® 50WX8 cation-exchange resin (H⁺ form)

-

Tetrabutylammonium hydroxide (TBA-OH) solution (e.g., 40% in water)

-

Anhydrous acetonitrile

-

Anhydrous N,N-dimethylformamide (DMF)

-

Rotary evaporator

-

Lyophilizer (freeze-dryer)

-

Glass chromatography column

-

Standard laboratory glassware (beakers, flasks, etc.)

-

pH meter or pH indicator strips

Experimental Procedure

Step 1: Preparation of Pyrophosphoric Acid

-

A solution of sodium pyrophosphate decahydrate in deionized water is prepared.

-

A chromatography column is packed with Dowex® 50WX8 cation-exchange resin (H⁺ form).

-

The sodium pyrophosphate solution is loaded onto the column.

-

The column is eluted with deionized water. The eluent, containing pyrophosphoric acid, is collected. The progress of the elution can be monitored by checking the pH of the eluent, which should be acidic.

Step 2: Formation of this compound

-

The collected pyrophosphoric acid solution is immediately cooled in an ice bath.

-

A stoichiometric amount of a tetrabutylammonium hydroxide solution is added dropwise to the cold pyrophosphoric acid solution with constant stirring. The pH of the solution should be monitored and adjusted to approximately 7.

-

The resulting solution is concentrated under reduced pressure using a rotary evaporator.

-

To ensure the removal of water, anhydrous acetonitrile is added to the residue and the mixture is re-evaporated. This azeotropic drying step is repeated multiple times.

-

The final product, a viscous oil or a white solid upon complete drying, is dissolved in anhydrous DMF for storage or used directly. For long-term storage, the solution should be kept under an inert atmosphere at low temperatures (-20°C).

Characterization

Due to the limited availability of direct experimental spectra for this compound in the public domain, the following characterization data is based on typical values for related compounds and general principles of spectroscopy.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃₂H₇₄N₂O₇P₂ | [3][4] |

| Molecular Weight | 660.89 g/mol | [3][4] |

| Appearance | White to off-white solid or viscous oil | [4] |

| Solubility | Soluble in water, DMF, acetonitrile | [1] |

| Purity (typical) | ≥96% | [5] |

Spectroscopic Data (Expected)

3.2.1. ³¹P NMR Spectroscopy

³¹P NMR is the most definitive technique for the characterization of phosphorus-containing compounds. For this compound, a single peak is expected in the proton-decoupled ³¹P NMR spectrum, as the two phosphorus atoms are chemically equivalent.

| Nucleus | Solvent | Expected Chemical Shift (δ) | Multiplicity |

| ³¹P | DMF-d₇ | -5 to -15 ppm | Singlet |

Note: The chemical shift is referenced to 85% H₃PO₄. The exact chemical shift can vary depending on the solvent, concentration, and pH. The expected range is based on data for related pyrophosphate and phosphate compounds.[6][7][8]

3.2.2. ¹H and ¹³C NMR Spectroscopy

The ¹H and ¹³C NMR spectra will be dominated by the signals from the tetrabutylammonium cations.

| Nucleus | Solvent | Expected Chemical Shifts (δ) |

| ¹H | DMF-d₇ | ~3.2-3.4 ppm (triplet, -N-CH₂-), ~1.5-1.7 ppm (multiplet, -CH₂-), ~1.3-1.5 ppm (multiplet, -CH₂-), ~0.9-1.0 ppm (triplet, -CH₃) |

| ¹³C | DMF-d₇ | ~58 ppm (-N-CH₂-), ~24 ppm (-CH₂-), ~20 ppm (-CH₂-), ~13 ppm (-CH₃) |

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will show characteristic absorption bands for the P-O and P-O-P bonds of the pyrophosphate anion, as well as the C-H and C-N bonds of the tetrabutylammonium cation.

| Wavenumber (cm⁻¹) | Assignment |

| ~2800-3000 | C-H stretching (alkyl) |

| ~1470 | C-H bending (alkyl) |

| ~1000-1200 | P-O stretching |

| ~900-950 | P-O-P asymmetric stretching |

Note: The exact positions of the P-O and P-O-P bands can be broad and may vary depending on the hydration state and hydrogen bonding.

3.2.4. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode is suitable for detecting the dihydrogen pyrophosphate anion.

| Ion | Expected m/z |

| [H₂P₂O₇]²⁻ | 88.96 |

| [H₃P₂O₇]⁻ | 176.93 |

In positive ion mode, the tetrabutylammonium cation will be observed:

| Ion | Expected m/z |

| [(C₄H₉)₄N]⁺ | 242.28 |

Application in Oligonucleotide Synthesis

A primary application of this compound is the 5'-triphosphorylation of synthetic oligonucleotides. This process is crucial for generating functional RNA molecules for various biological applications.[2][9][10]

Workflow for 5'-Triphosphorylation of Oligonucleotides

The chemical 5'-triphosphorylation of an oligonucleotide is typically performed on a solid support after the completion of the standard phosphoramidite synthesis cycle.[9]

Caption: Workflow for the chemical 5'-triphosphorylation of a synthetic oligonucleotide.

Detailed Steps of the Triphosphorylation Process

-

Oligonucleotide Synthesis: The desired oligonucleotide sequence is synthesized on a solid support using standard phosphoramidite chemistry.

-

5'-DMT Removal: The final dimethoxytrityl (DMT) protecting group at the 5'-end is removed to expose the free 5'-hydroxyl group.

-

Activation: The 5'-hydroxyl group is activated by reacting it with a phosphitylating agent, such as 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one (salicyl phosphorochloridite, SalPCl).[9][10] This forms a reactive phosphite triester intermediate.

-

Reaction with Pyrophosphate: A solution of this compound in an anhydrous organic solvent (e.g., a mixture of DMF and tributylamine) is introduced.[9] The pyrophosphate anion attacks the activated 5'-phosphite, displacing the activating group and forming a 5'-diphosphorylated intermediate.

-

Oxidation: The newly formed phosphite linkage is oxidized to a stable phosphate linkage, typically using an iodine solution. This step completes the formation of the 5'-triphosphate group.

-

Cleavage and Deprotection: The 5'-triphosphorylated oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the nucleobases and the phosphate backbone are removed using a standard deprotection solution (e.g., concentrated ammonium hydroxide).

-

Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to isolate the desired 5'-triphosphorylated oligonucleotide from truncated sequences and other byproducts.[2]

Logical Relationship of Synthesis and Application

The synthesis of this compound is intrinsically linked to its application as a phosphorylating agent. The logical flow from starting materials to the final functionalized biomolecule is depicted below.

Caption: Logical relationship between the synthesis of the pyrophosphate reagent and its application.

Conclusion

This compound is an indispensable reagent for the introduction of pyrophosphate and triphosphate moieties in organic and bioorganic synthesis. Its synthesis from readily available starting materials is straightforward, and its characterization can be achieved using standard analytical techniques. The detailed workflow for the 5'-triphosphorylation of oligonucleotides highlights its critical role in the production of functional nucleic acids for research and therapeutic applications. This guide provides the necessary information for the successful synthesis, characterization, and application of this versatile compound.

References

- 1. This compound | 857447-79-1 | Benchchem [benchchem.com]

- 2. synoligo.com [synoligo.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound [cymitquimica.com]

- 5. This compound – Biotuva Life Sciences [biotuva.com]

- 6. researchgate.net [researchgate.net]

- 7. 31P [nmr.chem.ucsb.edu]

- 8. researchgate.net [researchgate.net]

- 9. par.nsf.gov [par.nsf.gov]

- 10. Chemical Triphosphorylation of Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Bis(tetrabutylammonium) Dihydrogen Pyrophosphate: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(tetrabutylammonium) dihydrogen pyrophosphate is a quaternary ammonium salt that has garnered significant interest in biochemical and pharmaceutical research.[1] Its unique properties, particularly its solubility in organic solvents, make it an invaluable reagent in the synthesis of various biologically important molecules, most notably nucleotide 5'-O-triphosphates, which are fundamental to numerous cellular processes.[1] This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols for its synthesis and application, and its role in drug development.

Physical and Chemical Properties

The bis(tetrabutylammonium) counterions are bulky and non-coordinating, which enhances the solubility of the pyrophosphate anion in a wide range of organic solvents.[1] This property is crucial for its application in anhydrous reaction conditions required for many phosphorylation reactions.[1]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the tables below for easy reference.

Table 1: Physical Properties

| Property | Value | Reference(s) |

| Appearance | White to almost white powder/crystal | [2][3] |

| Molecular Formula | C₃₂H₇₄N₂O₇P₂ | [2][3][4] |

| Molecular Weight | 660.90 g/mol | [2][3] |

| Solubility | Soluble in organic solvents such as chloroform and acetonitrile. The bulky tetrabutylammonium ions also increase its solubility in nonpolar solvents. | [1] |

| Stability | Degrades at temperatures above 60°C and in acidic or basic conditions. Recommended storage is at 2-8 °C under an inert gas. | [1][3] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference(s) |

| CAS Number | 857447-79-1 | [1][2][3][4] |

| MDL Number | MFCD30725739 | [3] |

| Purity | ≥96% (by titration) or ≥98% | [3][4] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a salt metathesis reaction. A general laboratory-scale protocol is outlined below.[1]

Materials:

-

Pyrophosphoric acid

-

Dowex® 50X4-100 ion-exchange resin (H⁺ form)

-

Tetrabutylammonium hydroxide (55% w/w solution in 2-propanol)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous 2-propanol

-

Deionized water

Procedure:

-

Purification of Pyrophosphoric Acid: An aqueous solution of pyrophosphoric acid is passed through a column packed with Dowex® 50X4-100 resin in its H⁺ form to remove any metal cation impurities. The column is eluted with deionized water.

-

Salt Formation: The purified pyrophosphoric acid eluate is then reacted with a stoichiometric amount of tetrabutylammonium hydroxide solution in 2-propanol. The reaction is monitored by pH titration to ensure complete neutralization.

-

Isolation: The resulting solution is concentrated under reduced pressure to remove water and 2-propanol. The residue is then co-evaporated with anhydrous DMF multiple times to ensure the final product is anhydrous.

-

Storage: The final product, this compound, is dissolved in anhydrous DMF for storage under an inert atmosphere at 2-8 °C.[1][3]

Characterization

Typical ³¹P NMR Parameters (for Tris(tetrabutylammonium) hydrogen pyrophosphate): [5]

-

Spectrometer: Bruker WB 400

-

Frequency: 162.16 MHz for ³¹P

-

Temperature: 300 K

-

Reference: (NH₄)₂HPO₄

Application in Nucleotide 5'-Triphosphate Synthesis

A key application of this compound is in the synthesis of nucleotide 5'-triphosphates, which are essential for DNA and RNA synthesis.[1] The general principle involves the reaction of a nucleoside monophosphate (or a derivative) with the pyrophosphate salt.

General Protocol: [1]

-

Reactants: A nucleoside monophosphate or diphosphate is used as the precursor. This compound serves as the phosphate donor.

-

Reaction Conditions: The reaction is carried out in an anhydrous aprotic solvent, such as DMF or DMSO, under an inert atmosphere (e.g., nitrogen or argon). The reaction temperature is typically maintained between 25-40°C.

-

Mechanism: The reaction proceeds via a nucleophilic substitution where the hydroxyl group of the nucleoside monophosphate attacks one of the phosphorus atoms of the pyrophosphate, leading to the formation of the triphosphate and the displacement of a phosphate group.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Application in Nucleotide Triphosphate Synthesis

This diagram outlines the logical flow of using this compound for the synthesis of nucleotide 5'-triphosphates.

Caption: Logical workflow for nucleotide 5'-triphosphate synthesis.

Applications in Drug Development

The primary role of this compound in drug development is as a key reagent in the synthesis of modified nucleotides and oligonucleotides. These molecules are crucial for:

-

Antiviral and Anticancer Therapies: Many antiviral and anticancer drugs are nucleoside analogs that need to be triphosphorylated within the cell to become active. The in vitro synthesis of these triphosphorylated forms is essential for studying their mechanism of action and for use in diagnostic assays.[6]

-

Oligonucleotide-based Therapeutics: The development of antisense oligonucleotides, siRNAs, and aptamers requires efficient methods for synthesizing long chains of nucleotides. This compound can be used in these synthetic schemes.[1]

-

Drug Delivery: It is also utilized in the preparation of liposomes and other lipid-based drug delivery systems, which can improve the bioavailability of therapeutic agents.[3]

Conclusion

This compound is a versatile and valuable reagent for researchers and scientists in the field of drug development. Its enhanced solubility in organic solvents facilitates critical phosphorylation reactions for the synthesis of biologically active molecules. The experimental protocols and data presented in this guide provide a solid foundation for its effective use in the laboratory.

References

An In-depth Technical Guide to the Molecular Structure of Bis(tetrabutylammonium) Dihydrogen Pyrophosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(tetrabutylammonium) dihydrogen pyrophosphate is a quaternary ammonium salt of pyrophosphoric acid. Its utility in synthetic chemistry, particularly as a phosphorylating agent in the synthesis of nucleotides and other biological phosphates, makes it a compound of significant interest to researchers in drug development and biochemistry. The two bulky tetrabutylammonium cations render the salt soluble in a range of organic solvents, facilitating its use in non-aqueous reaction media. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of this compound, based on available scientific literature.

Molecular Structure and Properties

While a definitive crystal structure for this compound is not publicly available in crystallographic databases, its molecular structure can be inferred from its constituent ions: two tetrabutylammonium cations and one dihydrogen pyrophosphate anion. The dihydrogen pyrophosphate anion consists of two phosphate units linked by a P-O-P bridge, with two protons attached to the terminal oxygen atoms.

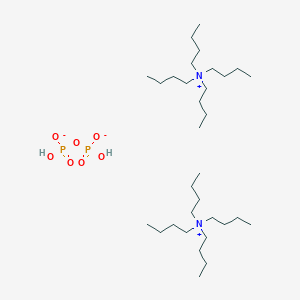

dot

Caption: Molecular structure of this compound.

Physicochemical Properties

| Property | Value |

| CAS Number | 857447-79-1 |

| Molecular Formula | C₃₂H₇₄N₂O₇P₂ |

| Molecular Weight | 660.89 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in many organic solvents |

Estimated Spectroscopic Data

Due to the lack of specific experimental spectra for this compound in the public domain, the following data is estimated based on known spectra of analogous compounds, such as tris(tetrabutylammonium) hydrogen pyrophosphate and other pyrophosphate and tetrabutylammonium salts.

| Spectroscopic Technique | Expected Features |

| ³¹P NMR | A single, potentially broad peak in the range of -5 to -15 ppm in solution at room temperature. In the solid state, two distinct, closely spaced signals may be observed. |

| ¹H NMR | Complex multiplets corresponding to the butyl chains of the tetrabutylammonium cation, typically in the range of 0.9-3.4 ppm. A broad signal for the acidic protons of the dihydrogen pyrophosphate anion may be observed, but its position and intensity can be highly dependent on the solvent and concentration. |

| FTIR (cm⁻¹) | Strong bands corresponding to P-O stretching vibrations (around 1200-900 cm⁻¹), P-O-P bridge vibrations (around 900-700 cm⁻¹), and C-H stretching and bending vibrations from the tetrabutylammonium cation (around 3000-2800 cm⁻¹ and 1500-1300 cm⁻¹). |

| Raman (cm⁻¹) | Characteristic symmetric stretching modes for the P-O-P bridge (around 750-700 cm⁻¹) and PO₂/PO₃ groups (around 1100-1000 cm⁻¹).[1] |

Experimental Protocols

Synthesis of this compound

Caption: Role of pyrophosphate in nucleotide triphosphate synthesis.

Conclusion

This compound is a valuable reagent in synthetic chemistry, offering a soluble source of pyrophosphate for various phosphorylation reactions. While detailed structural and spectroscopic data for this specific salt are limited in the public literature, its properties and reactivity can be reasonably inferred from related compounds. The synthesis is achievable through a straightforward acid-base reaction, and its primary application lies in facilitating the synthesis of biologically important molecules like nucleotides. Further research to fully characterize its solid-state structure and spectroscopic properties would be beneficial for its broader application in materials science and supramolecular chemistry.

References

Technical Guide: Solubility of Bis(tetrabutylammonium) Dihydrogen Pyyrophosphate in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(tetrabutylammonium) dihydrogen pyrophosphate is a quaternary ammonium salt recognized for its utility in various chemical and biochemical applications, including oligonucleotide synthesis and anion recognition chemistry.[1] Its bulky tetrabutylammonium (TBA) counterions are known to enhance its solubility in organic solvents, a critical factor for its use in non-aqueous reaction media.[1] This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, details experimental protocols for its synthesis and solubility determination, and presents logical workflows for these processes.

Core Properties

-

Chemical Name: this compound

-

CAS Number: 857447-79-1

-

Molecular Formula: C₃₂H₇₄N₂O₇P₂

-

Molecular Weight: 660.9 g/mol

Data Presentation: Solubility Profile

| Solvent | Chemical Formula | Qualitative Solubility | Semi-Quantitative Solubility (at Room Temperature) |

| Acetonitrile | CH₃CN | Soluble[1] | No data available |

| Chloroform | CHCl₃ | Soluble[1] | No data available |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Soluble | >0.1 M[1] |

| Dimethyl sulfoxide (DMSO) | (CH₃)₂SO | High Solubility[1] | No data available |

The tetrabutylammonium ions are credited with increasing the salt's solubility in nonpolar solvents.[1] Generally, TBA salts exhibit high solubility in polar aprotic solvents like DMSO and acetonitrile.[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of pyrophosphoric acid with tetrabutylammonium hydroxide.[1]

Materials:

-

Pyrophosphoric acid

-

Dowex® 50X4-100 column (H⁺ form)

-

Tetrabutylammonium hydroxide (55% w/w solution)

-

2-Propanol

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

Purification of Pyrophosphoric Acid: Pass a solution of pyrophosphoric acid through a Dowex® 50X4-100 column (H⁺ form) to remove any metal cation impurities. Elute the purified acid with deionized water.

-

Salt Formation: React the purified pyrophosphoric acid with a stoichiometric amount of tetrabutylammonium hydroxide (55% w/w solution) in 2-propanol.

-

Anhydrous Isolation: Concentrate the resulting mixture under vacuum to remove the solvents. To ensure the final product is anhydrous, re-evaporate the residue from anhydrous DMF.

-

Storage: Dissolve the final product in dry DMF for storage under an inert atmosphere.[1]

Purification:

The synthesized compound can be further purified by recrystallization from acetonitrile or dichloromethane to remove any excess ions.

General Protocol for Solubility Determination

While specific experimental details for determining the solubility of this compound are not widely published, a general gravimetric method, commonly used for organic salts, can be employed.

Materials:

-

This compound (high purity)

-

Organic solvent of interest (anhydrous, high purity)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (precision ±0.1 mg)

-

Sealed vials

-

Syringe filters (e.g., 0.2 µm PTFE)

-

Pre-weighed evaporation dish

Procedure:

-

Saturation: Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure the solution is saturated.

-

Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to prevent any solid particles from being transferred.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed evaporation dish and carefully evaporate the solvent under reduced pressure or in a fume hood.

-

Mass Determination: Once the solvent is fully evaporated, weigh the evaporation dish containing the dried solute. The difference in weight gives the mass of the dissolved salt.

-

Calculation: Calculate the solubility in the desired units (e.g., g/L or mol/L).

Visualizations

Caption: Workflow for the synthesis of this compound.

Caption: General workflow for the gravimetric determination of solubility.

References

A Technical Guide to the Stability and Storage of Bis(tetrabutylammonium) Dihydrogen Pyrophosphate

Introduction

Bis(tetrabutylammonium) dihydrogen pyrophosphate (BTAP) is a quaternary ammonium salt with the molecular formula C₃₂H₇₄N₂O₇P₂. It serves as a key reagent in biochemical research, primarily as a phosphorylating agent for the synthesis of nucleotide 5'-O-triphosphates, which are fundamental to processes like DNA and RNA synthesis.[1] Its structure, featuring two bulky, lipophilic tetrabutylammonium (TBA) cations and a dihydrogen pyrophosphate anion, imparts high solubility in organic solvents, making it valuable as a phase-transfer catalyst.[2] Understanding the stability profile and optimal storage conditions of BTAP is critical for ensuring its purity, reactivity, and the reproducibility of experimental outcomes. This guide provides a comprehensive overview of its stability, recommended storage, and general protocols for its assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 857447-79-1 | [2][3] |

| Molecular Formula | C₃₂H₇₄N₂O₇P₂ | [1][2] |

| Molecular Weight | ~660.9 g/mol | [2][3] |

| Appearance | White to almost white powder or crystal | [2][4] |

| Purity | ≥96% (Assay by Titration, TLC, or HPLC) | [1][2][4] |

| Solubility | Soluble in water and organic solvents | [1][5] |

Chemical Stability Profile

The stability of BTAP is influenced by several factors, including temperature, moisture, and pH. The primary degradation pathways involve the hydrolysis of the phosphoanhydride bond in the pyrophosphate anion and the thermal decomposition of the tetrabutylammonium cation.

Influence of Temperature

BTAP is sensitive to elevated temperatures. In the solid state, it is reported to degrade at temperatures above 60°C.[1] Thermal analysis of related tetrabutylammonium salts, such as the hexafluorophosphate and perchlorate, shows decomposition beginning at much higher temperatures (above 200°C), often yielding tributylamine as a primary decomposition product.[6][7] This suggests that while the TBA cation itself is thermally robust, the overall stability of the salt at moderately elevated temperatures may be limited.

Influence of Moisture and pH (Hydrolytic Stability)

The pyrophosphate anion contains a P-O-P phosphoanhydride bond, which is susceptible to hydrolysis. In aqueous solutions, pyrophosphate hydrolyzes to form two equivalents of inorganic phosphate.[8] This reaction is generally very slow but can be accelerated in acidic or basic conditions and is readily catalyzed by enzymes.[1][8]

Furthermore, quaternary ammonium salts, particularly tetrabutylammonium salts, are known to be hygroscopic, meaning they readily absorb moisture from the atmosphere.[9][10] The absorption of water can accelerate the hydrolytic degradation of the pyrophosphate moiety. Therefore, protection from moisture is a critical aspect of handling and storage.

Caption: Potential degradation pathways for this compound.

Quantitative Stability Data

The following table summarizes the available quantitative data regarding the stability of BTAP under specified conditions.

| Matrix | Condition | Duration | Observation | Source |

| Solid State | -20°C, under inert gas | > 2 years | Stable | [1] |

| Solution | -5°C to -10°C | > 1 year | < 1% disproportionation | [1] |

| Solid State | > 60°C | Not specified | Degradation occurs | [1] |

Recommended Storage Conditions

To ensure the long-term integrity and performance of this compound, adherence to proper storage protocols is essential. Based on supplier data sheets and the compound's chemical nature, the following conditions are recommended.

| Condition | Recommendation | Rationale | Source(s) |

| Long-Term Storage | -20°C under an inert atmosphere (e.g., argon). | Minimizes thermal and hydrolytic degradation. The inert atmosphere prevents moisture absorption. | [1][11] |

| Short-Term Storage | 2-8°C, tightly sealed container. | Suitable for frequent use, but the container must be sealed to protect from atmospheric moisture. | [2][3] |

| Handling | Handle in a dry environment (e.g., glove box or with dry inert gas). Allow the container to warm to room temperature before opening to prevent condensation. | The compound is hygroscopic; exposure to atmospheric moisture should be minimized. | [9] |

General Protocol for Stability Assessment

While a specific, validated stability-indicating method for BTAP is not publicly available, a standard approach can be outlined for researchers needing to perform such an assessment. The goal is to develop an analytical method capable of separating the intact compound from its potential degradation products.

Method Development and Validation

-

Initial Characterization: Confirm the identity and purity of the starting material (reference standard) using techniques such as ³¹P and ¹H NMR, Mass Spectrometry, and FTIR.

-

Stability-Indicating Method: Develop a quantitative analytical method, typically reverse-phase High-Performance Liquid Chromatography (HPLC).

-

Column: A C18 or similar reverse-phase column.

-

Detection: Due to the lack of a strong chromophore, an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS) is recommended.

-

Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). Note that analyzing tetrabutylammonium can be challenging on modern columns, and method optimization is crucial.[12]

-

-

Forced Degradation: Subject the compound to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products. This study is essential to demonstrate the specificity of the analytical method, ensuring that degradation products do not co-elute with the parent compound.

Formal Stability Study

Once a validated stability-indicating method is established, a formal study can be initiated by storing aliquots of BTAP under various controlled environmental conditions, such as those specified by the International Council for Harmonisation (ICH) for pharmaceutical substances.

Caption: General experimental workflow for assessing the stability of a chemical reagent.

Conclusion

This compound is a valuable but sensitive reagent. Its primary stability liabilities are susceptibility to hydrolysis, particularly in the presence of moisture and non-neutral pH, and degradation at temperatures exceeding 60°C. To maintain its high purity and reactivity, it is imperative to store the compound under cold (-20°C for long-term), dry, and inert conditions. Researchers should handle the material in a manner that minimizes exposure to atmospheric moisture to ensure reliable and reproducible results in its application as a phosphorylating agent.

References

- 1. This compound | 857447-79-1 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound [cymitquimica.com]

- 5. Partial phase behavior and micellar properties of tetrabutylammonium salts of fatty acids: unusual solubility in water and formation of unexpectedly small micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. joac.info [joac.info]

- 7. mdpi.com [mdpi.com]

- 8. Pyrophosphate - Wikipedia [en.wikipedia.org]

- 9. Hygroscopic growth of self-assembled layered surfactant molecules at the interface between air and organic salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hygroscopicity of secondary marine organic aerosols: Mixtures of alkylammonium salts and inorganic components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound – Biotuva Life Sciences [biotuva.com]

- 12. Tetrabutylammonium HPLC analysis: shortcomings in the Ph. Eur. method - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Bis(tetrabutylammonium) Dihydrogen Pyrophosphate: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(tetrabutylammonium) dihydrogen pyrophosphate (TBADHP), also referred to as bis(tetra-n-butylammonium) dihydrogen pyrophosphate, is a key reagent in modern biotechnology and drug development, primarily utilized for the chemical synthesis of 5'-triphosphorylated oligonucleotides. Its principal mechanism of action is to serve as an efficient pyrophosphate donor, enabling the conversion of a 5'-hydroxyl group on a synthetic oligonucleotide to a 5'-triphosphate moiety. This modification is crucial for a variety of biological applications, including the activation of innate immune responses, gene silencing, and CRISPR-based gene editing. This technical guide provides an in-depth overview of the mechanism of action of TBADHP, detailed experimental protocols for its use in solid-phase oligonucleotide synthesis, and a summary of the quantitative data available to date.

Introduction

The 5'-triphosphate group is a critical functional modification of nucleic acids. In biological systems, it plays a fundamental role in processes such as RNA transcription and viral replication. Consequently, the ability to synthetically introduce this moiety onto oligonucleotides of interest has become increasingly important for the development of novel therapeutics and research tools. While enzymatic methods for 5'-triphosphorylation exist, they are often limited by sequence specificity and substrate scope. Chemical synthesis offers a more versatile and scalable alternative.

This compound has emerged as a highly effective reagent for the chemical 5'-triphosphorylation of oligonucleotides. Its organic cation, tetrabutylammonium, renders the pyrophosphate salt soluble in organic solvents commonly used in solid-phase oligonucleotide synthesis, facilitating its reaction with the solid-supported oligonucleotide.

Mechanism of Action: Pyrophosphate Transfer

The core function of this compound is to act as a nucleophilic source of pyrophosphate. In the context of solid-phase oligonucleotide synthesis, the process typically follows the construction of the desired full-length oligonucleotide sequence using standard phosphoramidite chemistry. The terminal 5'-hydroxyl group of the solid-supported oligonucleotide is then activated for subsequent reaction with TBADHP.

A common method for this activation involves the conversion of the 5'-hydroxyl group into a more reactive intermediate, such as a 5'-H-phosphonate or a 5'-phosphorimidazolidate.[1][2] This activated species is then susceptible to nucleophilic attack by the pyrophosphate anion from TBADHP, leading to the formation of the desired 5'-triphosphate linkage. The reaction is driven by the favorable leaving group characteristics of the activated intermediate.

The overall transformation can be summarized as follows:

-

Oligonucleotide Synthesis: The desired DNA or RNA oligonucleotide is synthesized on a solid support, typically controlled pore glass (CPG), using standard automated phosphoramidite chemistry. At the end of the synthesis, the terminal 5'-dimethoxytrityl (DMT) protecting group is removed to expose the free 5'-hydroxyl group.

-

Activation of the 5'-Hydroxyl Group: The solid-supported oligonucleotide with the free 5'-hydroxyl group is treated with an activating reagent.

-

Pyrophosphorylation: The activated oligonucleotide is then reacted with a solution of this compound. The pyrophosphate anion displaces the activating group, forming the 5'-triphosphate linkage.

-

Deprotection and Cleavage: The 5'-triphosphorylated oligonucleotide is then cleaved from the solid support and all remaining protecting groups are removed using a standard deprotection solution (e.g., aqueous ammonia).

-

Purification: The final product is purified, typically by high-performance liquid chromatography (HPLC), to remove truncated sequences and other impurities.[1][2]

Quantitative Data

The efficiency of the 5'-triphosphorylation reaction using this compound is crucial for obtaining a good yield of the final product. While comprehensive comparative studies are limited in the publicly available literature, existing reports indicate that high purities of the desired 5'-triphosphorylated oligonucleotide can be achieved. Impurities commonly observed include the corresponding 5'-monophosphate and 5'-diphosphate species.[3]

| Product | Purity Achieved | Method | Reference |

| 5'-triphosphate oligonucleotides | >90% | Chemical synthesis with HPLC purification | Synoligo |

Note: The purity is highly dependent on the specific oligonucleotide sequence, the efficiency of the solid-phase synthesis, and the optimization of the phosphorylation and purification steps.

Experimental Protocols

The following protocols are synthesized from methodologies described in the literature for the solid-phase chemical 5'-triphosphorylation of oligonucleotides.[1][2][4]

Materials and Reagents

-

Controlled pore glass (CPG) solid support with the synthesized oligonucleotide (5'-DMT off).

-

This compound (TBADHP).

-

Activating reagents (e.g., salicyl phosphorochloridite or reagents for H-phosphonate formation).

-

Anhydrous solvents: Acetonitrile (ACN), Pyridine, Dichloromethane (DCM).

-

Deprotection solution (e.g., concentrated ammonium hydroxide).

-

HPLC purification system with a suitable column (e.g., reversed-phase or anion-exchange).

-

Buffers for HPLC purification (e.g., triethylammonium acetate (TEAA) and acetonitrile).

Solid-Phase 5'-Triphosphorylation Protocol

This protocol outlines the manual steps for the phosphorylation reaction on a solid support after the oligonucleotide has been synthesized.

-

Preparation of the Solid Support: The CPG support containing the 5'-hydroxyl oligonucleotide is washed extensively with anhydrous acetonitrile to ensure water has been removed.

-

Activation of the 5'-Hydroxyl Group (Example using H-phosphonate intermediate):

-

A solution of a suitable phosphitylating reagent (e.g., diphenyl phosphite) in anhydrous pyridine/acetonitrile is passed through the synthesis column containing the solid support.

-

The reaction is allowed to proceed for a specified time (e.g., 15-30 minutes) at room temperature.

-

The support is then thoroughly washed with anhydrous acetonitrile.

-

The resulting 5'-H-phosphonate is then oxidized in the presence of imidazole to form the activated 5'-phosphorimidazolidate.[1]

-

-

Pyrophosphorylation Reaction:

-

A solution of this compound in a suitable anhydrous organic solvent (e.g., DMF or a mixture of DMF and pyridine) is prepared.

-

This solution is introduced into the synthesis column containing the activated oligonucleotide on the solid support.

-

The reaction is allowed to proceed for 1-2 hours at room temperature with occasional agitation.

-

-

Washing: The solid support is washed extensively with anhydrous acetonitrile and then with dichloromethane to remove excess reagents.

-

Cleavage and Deprotection:

-

The solid support is treated with concentrated ammonium hydroxide at room temperature for a specified duration (e.g., 12-16 hours) to cleave the oligonucleotide from the support and remove the protecting groups.

-

-

Purification:

-

The resulting solution containing the crude 5'-triphosphorylated oligonucleotide is filtered and lyophilized.

-

The crude product is redissolved in a suitable buffer and purified by HPLC. Reversed-phase HPLC is commonly used for this purpose.[5][6] The fractions containing the desired product are collected, pooled, and lyophilized.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in the mechanism of action and application of this compound.

References

- 1. Solid-phase chemical synthesis of 5'-triphosphate DNA, RNA, and chemically modified oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficient solid-phase chemical synthesis of 5'-triphosphates of DNA, RNA, and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. synoligo.com [synoligo.com]

- 4. Automated parallel synthesis of 5'-triphosphate oligonucleotides and preparation of chemically modified 5'-triphosphate small interfering RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. labcluster.com [labcluster.com]

An In-depth Technical Guide to Bis(tetrabutylammonium) Dihydrogen Pyrophosphate: Discovery, Synthesis, and Applications

Authored by: [Your Name/Organization]

Publication Date: December 28, 2025

Abstract

This technical guide provides a comprehensive overview of bis(tetrabutylammonium) dihydrogen pyrophosphate, a critical reagent in modern biochemical and pharmaceutical research. The document details its discovery and historical context, provides in-depth experimental protocols for its synthesis, and explores its primary applications, particularly in the synthesis of nucleotide 5'-O-triphosphates and oligonucleotides. Quantitative data is presented in structured tables for clarity, and key processes are visualized through detailed diagrams to aid researchers, scientists, and drug development professionals in their understanding and utilization of this versatile compound.

Introduction

This compound is a quaternary ammonium salt of pyrophosphoric acid with the chemical formula [(C₄H₉)₄N]₂[H₂P₂O₇]. The presence of the bulky and lipophilic tetrabutylammonium (TBA) cations renders the pyrophosphate anion soluble in a wide range of organic solvents, a crucial property that underpins its utility in various chemical transformations.[1][2] This enhanced solubility allows for homogenous reaction conditions in non-aqueous media, facilitating its primary role as a phosphorylating agent in the synthesis of high-energy phosphate esters, most notably nucleotide 5'-O-triphosphates, which are the building blocks of DNA and RNA and are central to cellular energy metabolism.[1]

This guide will delve into the historical development of this class of reagents, provide detailed methodologies for its preparation and use, and present its key physicochemical properties.

Discovery and History

While a definitive seminal publication marking the "discovery" of this compound is not readily apparent in the surveyed literature, its development can be understood within the broader context of advancements in phosphorylation chemistry and the use of phase-transfer catalysts in organic synthesis.

The utility of quaternary ammonium salts to enhance the solubility of anionic reagents in organic solvents became a well-established principle in the mid-20th century. The application of this concept to phosphate and polyphosphate chemistry was a logical progression. Early methods for the synthesis of nucleotide polyphosphates often contended with issues of solubility and competing side reactions in aqueous or mixed-solvent systems.

The synthesis and use of various tetrabutylammonium salts of phosphates and pyrophosphates emerged as a solution to these challenges. While tris(tetrabutylammonium) hydrogen pyrophosphate has been cited in the literature for the preparation of allylic pyrophosphate esters, the bis(tetrabutylammonium) salt has become particularly prominent for its application in nucleotide chemistry. Its stoichiometry provides a balance of solubility and reactivity for the pyrophosphate nucleophile. The development of synthetic routes to nucleoside triphosphates, such as the "one-pot, three-step" strategy involving monophosphorylation followed by reaction with a soluble pyrophosphate salt, solidified the importance of reagents like this compound.[3]

Physicochemical and Quantitative Data

The following tables summarize the key quantitative data for this compound, compiled from various chemical suppliers and databases.

Table 1: General Properties

| Property | Value | Reference(s) |

| CAS Number | 857447-79-1 | [1][2] |

| Molecular Formula | C₃₂H₇₄N₂O₇P₂ | [2] |

| Molecular Weight | 660.9 g/mol | [2] |

| Appearance | White to off-white powder or crystalline solid | [2] |

| Purity | ≥96% (Assay by titration) | [2] |

Table 2: Solubility and Stability

| Property | Description | Reference(s) |

| Solubility | Soluble in organic solvents such as chloroform and acetonitrile. The tetrabutylammonium ions enhance solubility in nonpolar solvents. | [1] |

| Stability | Stable under anhydrous conditions. Degrades at temperatures above 60°C and in acidic or basic conditions. Solutions are reported to be stable for over a year at -5 to -10°C with less than 1% disproportionation. | [1] |

| Storage | Store at 2-8 °C under an inert atmosphere. | [2] |

Table 3: Spectroscopic Data

| Technique | Observed Characteristics | Reference(s) |

| ³¹P NMR | A singlet in the proton-decoupled spectrum, confirming the symmetrical nature of the pyrophosphate. The chemical shift is sensitive to the solvent and concentration. Used for structural validation. | [1] |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established methods for the preparation of tetrabutylammonium salts of pyrophosphate.[1]

Materials:

-

Sodium pyrophosphate decahydrate (Na₄P₂O₇·10H₂O)

-

Dowex® 50WX8 cation-exchange resin (H⁺ form)

-

Tetrabutylammonium hydroxide (TBAOH), ~40% in water

-

Deionized water

-

Methanol (anhydrous)

-

Acetonitrile (anhydrous)

-

pH meter or pH indicator strips

Procedure:

-

Preparation of Pyrophosphoric Acid: a. Prepare a column with Dowex® 50WX8 resin in the H⁺ form. b. Dissolve sodium pyrophosphate decahydrate in a minimal amount of deionized water. c. Pass the sodium pyrophosphate solution through the ion-exchange column. d. Collect the eluate, which is an aqueous solution of pyrophosphoric acid (H₄P₂O₇). Monitor the pH of the eluate to ensure it is acidic.

-

Formation of the Bis(tetrabutylammonium) Salt: a. Cool the pyrophosphoric acid solution in an ice bath. b. Slowly add tetrabutylammonium hydroxide solution dropwise while stirring. c. Monitor the pH of the solution continuously. Titrate to a pH of approximately 7.0 to ensure the formation of the dihydrogen pyrophosphate salt.

-

Isolation and Purification: a. Concentrate the resulting solution under reduced pressure (rotary evaporation) to remove water. b. Add anhydrous methanol to the residue and evaporate again to remove residual water azeotropically. Repeat this step 2-3 times. c. The resulting viscous oil or solid is the crude this compound. d. For further purification, the product can be recrystallized from a suitable solvent system, such as acetonitrile or dichloromethane.[1] e. Dry the final product under high vacuum to remove all traces of solvent.

Quality Control:

-

The purity of the final product can be assessed by titration.

-

Structural confirmation is typically achieved using ³¹P NMR spectroscopy, which should show a single peak for the pyrophosphate.[1]

Synthesis of a Nucleoside 5'-O-Triphosphate using this compound

This protocol describes a general method for the phosphorylation of a protected nucleoside to its corresponding 5'-triphosphate, a common application of the title compound.

Materials:

-

A 5'-hydroxyl, protected nucleoside (e.g., with acid-labile protection on the sugar hydroxyls)

-

Phosphorus oxychloride (POCl₃)

-

Proton sponge or other non-nucleophilic base

-

This compound

-

Anhydrous pyridine or other suitable anhydrous solvent

-

Triethylammonium bicarbonate (TEAB) buffer

-

Appropriate deprotection reagents (e.g., aqueous acid)

Procedure:

-

Monophosphorylation of the Nucleoside: a. Dissolve the protected nucleoside in anhydrous pyridine. b. Cool the solution to 0°C in an ice bath. c. Add phosphorus oxychloride dropwise with stirring. d. Allow the reaction to proceed for 2-4 hours at 0°C. e. Quench the reaction by the addition of a small amount of water or TEAB buffer.

-

Pyrophosphorylation: a. To the crude solution of the nucleoside monophosphate, add a solution of this compound in anhydrous pyridine. b. Add a non-nucleophilic base such as proton sponge to drive the reaction. c. Stir the reaction mixture at room temperature for 12-24 hours.

-

Deprotection and Purification: a. Remove the solvent under reduced pressure. b. Treat the residue with an appropriate deprotection agent (e.g., mild aqueous acid to remove sugar protecting groups). c. Purify the crude nucleoside 5'-O-triphosphate using anion-exchange chromatography (e.g., DEAE-Sephadex) with a gradient of TEAB buffer. d. Lyophilize the fractions containing the pure product to obtain the triethylammonium salt of the nucleoside triphosphate.

Signaling Pathways and Experimental Workflows

The primary utility of this compound is as a synthetic reagent rather than a modulator of biological signaling pathways directly. However, it is instrumental in the synthesis of molecules that are central to such pathways. The following diagrams illustrate key experimental workflows where this reagent is employed.

Caption: General workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of nucleoside 5'-O-triphosphates.

Caption: Solid-phase synthesis of 5'-O-triphosphorylated oligonucleotides.

Applications in Research and Drug Development

The primary application of this compound lies in its role as a key phosphorylating agent.

-

Synthesis of Nucleotide Analogs: In drug development, many antiviral and anticancer drugs are nucleoside or nucleotide analogs. This reagent is crucial for the synthesis of the active triphosphate forms of these drugs, which are often required for their mechanism of action (e.g., as chain terminators in DNA or RNA synthesis).

-

Oligonucleotide Synthesis: The functionalization of synthetic oligonucleotides with a 5'-triphosphate group is essential for various biological applications, including their use in RNA interference (RNAi) studies, as aptamers, and in various molecular biology assays. The "cycloSal" chemistry provides an efficient method for this, where this compound is a key reagent for introducing the pyrophosphate moiety.

-

Biochemical Research: The availability of synthetic nucleoside triphosphates, including isotopically labeled versions, is fundamental for studying the kinetics and mechanisms of polymerases, kinases, and other enzymes involved in nucleic acid and energy metabolism.

-

Phase-Transfer Catalysis: Beyond phosphorylation, the tetrabutylammonium cations can facilitate other reactions involving anionic species in non-polar organic solvents, acting as a phase-transfer catalyst.[2]

Conclusion

This compound is an indispensable tool in the arsenal of the modern chemist and biochemist. Its unique solubility characteristics have overcome significant hurdles in the synthesis of biologically vital phosphate-containing molecules. This guide has provided a detailed overview of its historical context, synthesis, and key applications, with the aim of equipping researchers and drug development professionals with the necessary knowledge for its effective utilization. The continued development of synthetic methodologies leveraging this and similar reagents will undoubtedly continue to drive innovation in the life sciences.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Bis(tetrabutylammonium) Dihydrogen Pyrophosphate

For Researchers, Scientists, and Drug Development Professionals

Bis(tetrabutylammonium) dihydrogen pyrophosphate is a pivotal reagent in modern biochemical synthesis, particularly in the formation of nucleoside triphosphates and other vital phosphorylated molecules. Its utility, however, necessitates a thorough understanding of its safety profile and handling requirements to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This technical guide provides a comprehensive overview of the safety and handling precautions for this compound, incorporating quantitative data, detailed experimental context, and clear visual workflows.

Chemical and Physical Properties

This compound is a quaternary ammonium salt that is valued for its solubility in organic solvents, a critical property for its role in various synthetic reactions.[1][2] Key physical and chemical data are summarized below.

| Property | Value | Reference |

| CAS Number | 857447-79-1 | [3] |

| Molecular Formula | C₃₂H₇₄N₂O₇P₂ | [3] |

| Molecular Weight | 660.90 g/mol | [3] |

| Appearance | White to almost white powder/crystal | [2] |

| Purity | >96.0% | [3] |

| Solubility | Soluble in organic solvents like chloroform and acetonitrile. | [1] |

| Storage Conditions | Store at 2 - 8 °C. | [2] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a skin and eye irritant.

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | Category 2 | H315: Causes skin irritation. |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation. |

Signal Word: Warning

Pictogram:

Toxicological Data

Specific toxicological studies on this compound are limited. However, data from related tetrabutylammonium salts can provide valuable insights into its potential toxicity. Quaternary ammonium compounds are generally known to be poorly absorbed through oral and dermal routes.[4]

| Compound | Test Animal | Route | LD50 | Reference |

| Tetrabutylammonium Bromide | Rat | Oral | 300 - 2000 mg/kg bw | [4] |

| Tetrabutylammonium Chloride | Mouse | Oral | 125 mg/kg bw | [5] |

It is important to note that these values are for related compounds and should be used as a precautionary indicator of potential toxicity.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is essential when handling this compound. The following diagram outlines the recommended workflow for safe handling.

Caption: A logical workflow for the safe handling of this compound.

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling this reagent:

| PPE Category | Specification |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile). |

| Skin and Body | A laboratory coat. |

| Respiratory | A NIOSH-approved respirator may be necessary if handling large quantities or if dust is generated. |

First Aid Measures

In the event of exposure, immediate action is crucial.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Chemical Incompatibilities and Storage

To prevent hazardous reactions and maintain the reagent's stability, proper storage and awareness of incompatibilities are essential.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] The reagent should be stored under an inert atmosphere to prevent degradation.[1] It is reported to degrade at temperatures above 60°C and in acidic or basic conditions.[1]

Experimental Protocol: Context of Use in Nucleoside Triphosphate Synthesis

This compound is a key phosphorylating agent in the synthesis of nucleoside triphosphates. The following diagram illustrates a generalized workflow for such a synthesis.

Caption: A generalized workflow for nucleoside triphosphate synthesis using a pyrophosphate reagent.

Detailed Methodological Steps

A typical protocol for the synthesis of oligonucleotides, where this reagent is used for phosphorylation, involves the following key stages on a solid support:

-

Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using an acid like trichloroacetic acid.

-

Coupling: The next phosphoramidite monomer is activated and coupled to the free 5'-hydroxyl group.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a stable phosphate triester.

For 5'-triphosphorylation, a specialized phosphoramidite is coupled to the 5'-end of the oligonucleotide. This is followed by a reaction with a pyrophosphate solution, such as this compound, to yield the 5'-triphosphate.[6] The entire process is typically performed under anhydrous conditions and an inert atmosphere to ensure high yields and product purity.[1]

Spill and Disposal Procedures

In the event of a spill, the area should be evacuated. The spilled solid should be carefully swept up to avoid creating dust and placed in a suitable, labeled container for disposal. The area should then be cleaned with a damp cloth. All waste materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Signaling Pathways

There is currently no available information to suggest that this compound has a direct effect on cellular signaling pathways. Its primary role is as a synthetic reagent in a laboratory setting.

By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can safely and effectively utilize this compound in their critical work, fostering both scientific advancement and a secure laboratory environment.

References

- 1. This compound | 857447-79-1 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound [cymitquimica.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 857447-79-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

A Theoretical and Physicochemical Guide to Bis(tetrabutylammonium) Dihydrogen Pyrophosphate

Abstract

Bis(tetrabutylammonium) dihydrogen pyrophosphate, with the chemical formula [(C₄H₉)₄N⁺]₂H₂P₂O₇²⁻, is a quaternary ammonium salt that serves as a vital reagent in modern biochemical and organic synthesis. Its key characteristic is the presence of bulky tetrabutylammonium (TBA) counter-ions, which confer high solubility in a range of organic solvents like chloroform and acetonitrile.[1][2] This property makes it an effective phosphorylating agent, particularly in the synthesis of nucleotide 5'-O-triphosphates, which are fundamental to numerous cellular functions, including DNA and RNA synthesis.[1][3] Beyond its role in nucleotide synthesis, it is also employed in anion recognition chemistry and as a phase-transfer catalyst.[1][2] While extensive empirical data on its applications exists, comprehensive theoretical and computational studies on the molecule itself are not widely available in peer-reviewed literature. This guide synthesizes the known physicochemical properties, outlines common synthetic and analytical protocols, and presents available computational data to serve as a foundational resource for researchers.

Physicochemical and Computational Properties

While detailed theoretical examinations are limited, fundamental physicochemical and computationally derived properties have been reported, primarily by chemical suppliers. These properties are crucial for understanding the compound's behavior in various experimental settings.

Table 1: General and Computational Properties

| Property | Value | Source |

| CAS Number | 857447-79-1 | [1][2][4] |

| Molecular Formula | C₃₂H₇₄N₂O₇P₂ | [1][4] |

| Molecular Weight | ~660.9 g/mol | [1][4][5] |

| Appearance | White to off-white powder or crystal | [2][5] |

| Topological Polar Surface Area (TPSA) | 129.95 Ų | [4] |

| LogP (calculated) | 7.9316 | [4] |

| Hydrogen Bond Acceptors | 5 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Rotatable Bonds | 26 | [4] |

Note: The computational data presented is sourced from chemical supplier databases and may not be the result of peer-reviewed theoretical studies.

Experimental Protocols

Synthesis of this compound

The synthesis of this reagent is critical for its application in anion-binding studies and as a phosphorylating agent. The protocol requires anhydrous conditions to prevent hydrolysis of the pyrophosphate anion.[1]

Key Steps:

-

Acid Purification (Optional but Recommended): Pyrophosphoric acid is passed through an ion-exchange column (e.g., Dowex® 50X4-100) in its H⁺ form to eliminate metallic impurities. The purified acid is then eluted using water.

-

Salt Formation: The purified pyrophosphoric acid is reacted with tetrabutylammonium hydroxide. The reaction is performed in a 1:2 stoichiometric ratio in a solvent such as 2-propanol.

-

Reaction Monitoring: The progress of the neutralization reaction is carefully monitored using pH titration to ensure the complete formation of the dihydrogen pyrophosphate salt.

-

Isolation and Purification: The resulting solution is concentrated under vacuum. The product is then purified via recrystallization from an appropriate organic solvent system, such as acetonitrile or dichloromethane, to remove any unreacted starting materials or excess ions.[1]

-

Drying and Storage: The purified crystals are dried under vacuum and stored in a desiccator under an inert atmosphere to prevent moisture absorption.

Structural Validation via ³¹P NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for confirming the structure of the final product.

-

Technique: ³¹P NMR spectroscopy.

-

Purpose: To confirm the presence and integrity of the pyrophosphate moiety (P-O-P bond) and to verify the formation of the desired ion pair.[1]

-

Challenges: Characterization using NMR can sometimes be complicated by the potential for aggregation of the TBA-pyrophosphate salts in solution.[1]

Key Applications and Mechanisms

Phosphorylating Agent in Nucleotide Synthesis

The primary function of this compound is to act as a phosphorylating agent. It facilitates the transfer of a pyrophosphate group to a nucleotide precursor, leading to the formation of essential nucleotide 5'-O-triphosphates like ATP.[1][3] The TBA cations ensure the solubility of the pyrophosphate nucleophile in the organic solvents used for the synthesis.

Anion Recognition and Supramolecular Chemistry

The dihydrogen pyrophosphate anion (H₂P₂O₇²⁻) is a target for anion receptor chemistry. Single-crystal X-ray diffraction studies of co-crystals have revealed that the phosphate groups form critical hydrogen bonds with receptor motifs (e.g., amides or pyrroles).[1] This structural information is vital for designing novel anion receptors with high selectivity and binding affinity.

Visualized Workflows

General Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis and purification process for this compound.

References

Methodological & Application

Application Notes and Protocols for 5'-Triphosphorylation of Oligonucleotides using Bis(tetrabutylammonium) Dihydrogen Pyrophosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of synthetic oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and therapeutic development. The introduction of a 5'-triphosphate group is particularly significant, as it is a key feature of biologically active RNAs, such as primary transcripts and certain viral RNAs, which are recognized by the innate immune system. Chemical synthesis of 5'-triphosphorylated oligonucleotides provides a versatile and scalable alternative to enzymatic methods, allowing for the incorporation of a wide range of modifications and reporter groups.

This document provides a detailed protocol for the chemical 5'-triphosphorylation of oligonucleotides on a solid support using bis(tetrabutylammonium) dihydrogen pyrophosphate. The method is compatible with standard automated DNA/RNA synthesis platforms and is suitable for a variety of oligonucleotide types, including DNA, RNA, and their modified analogues.

Principle of the Method

The chemical 5'-triphosphorylation of a solid-supported oligonucleotide is a multi-step process performed after the completion of the oligonucleotide chain elongation and the removal of the 5'-terminal dimethoxytrityl (DMT) group. The free 5'-hydroxyl group is first reacted with a phosphitylating agent, typically salicyl phosphorochloridite (SalPCl). The resulting salicyl phosphite triester is then reacted with a pyrophosphate salt, such as this compound, to form a cyclic intermediate. Subsequent oxidation and hydrolysis yield the desired 5'-triphosphate oligonucleotide.[1][2]

Data Presentation

The efficiency of the chemical 5'-triphosphorylation reaction can be influenced by factors such as the length and sequence of the oligonucleotide, the reaction conditions, and the purity of the reagents. The following table summarizes typical quantitative data obtained from the protocol described below.

| Parameter | Typical Value | Notes |

| Starting Scale | 1 µmole | Protocol optimized for this scale.[1] |

| Final Yield | 50 - 300 nmol | After purification.[1] |

| Purity | >90% | Achievable with proper technique and purification.[3] |

| Major Byproducts | 5'-diphosphate, 5'-monophosphate | Diphosphate is more prevalent, especially in longer oligonucleotides (10-20%).[1][3] |

| Mass Increase | +239.94 Da | Expected mass shift for the triphosphate group.[1] |

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the chemical 5'-triphosphorylation of oligonucleotides.

Reagents and Equipment

-

Solid-supported oligonucleotide with a free 5'-hydroxyl group (1 µmole)

-

This compound ((TBA)₂H₂P₂O₇)

-

Salicyl phosphorochloridite (SalPCl)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Acetonitrile (ACN)

-

Tributylamine

-

Oxidizer solution (0.1 M Iodine in THF/pyridine/water)[1]

-

Ammonium hydroxide/methylamine (AMA) solution

-

Reaction vessel (e.g., a syringe or a custom reaction chamber)

-

Inert gas (Argon or Nitrogen)

-

HPLC system for purification

Protocol for 5'-Triphosphorylation

1. Preparation of Tributylammonium Pyrophosphate (TBAP) Solution:

-

In a dry glass bottle, dissolve this compound in anhydrous DMF.

-

Add tributylamine to the solution.

-

Store the solution over molecular sieves under an inert atmosphere for at least 24 hours before use to ensure it is completely anhydrous.

2. Phosphitylation of the Solid-Supported Oligonucleotide:

-

The solid support with the synthesized oligonucleotide (5'-DMT off) is placed in a reaction vessel and dried thoroughly under vacuum.[1]

-

A solution of salicyl phosphorochloridite in anhydrous acetonitrile is prepared.

-

The SalPCl solution is added to the solid support and allowed to react for 15-20 minutes at room temperature under an inert atmosphere.

-

After the reaction, the support is washed extensively with anhydrous acetonitrile to remove excess reagents.

3. Reaction with Pyrophosphate:

-

The freshly prepared anhydrous tributylammonium pyrophosphate solution in DMF is added to the phosphitylated oligonucleotide on the solid support.

-

The reaction is allowed to proceed for 30-60 minutes at room temperature.

-

The support is then washed with anhydrous DMF followed by anhydrous acetonitrile.

4. Oxidation:

-

An oxidizer solution (e.g., 0.1 M iodine in a mixture of THF, pyridine, and water) is added to the solid support.[1]

-

The oxidation reaction is typically complete within 15-30 minutes.[1]

-

The support is washed with acetonitrile and dried under a stream of inert gas.

5. Cleavage and Deprotection:

-

The 5'-triphosphorylated oligonucleotide is cleaved from the solid support and the protecting groups are removed using a standard ammonium hydroxide/methylamine (AMA) treatment.

-

For RNA oligonucleotides, a subsequent desilylation step is required.

-

It is crucial to perform the cleavage and deprotection at room temperature to minimize the formation of 5'-monophosphate and 5'-diphosphate byproducts.[3]

6. Purification:

-

The crude 5'-triphosphorylated oligonucleotide is purified by high-performance liquid chromatography (HPLC). Anion-exchange or reversed-phase HPLC can be used.[4]

-

The collected fractions containing the pure product are desalted and lyophilized.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low yield of triphosphorylated product | Incomplete phosphitylation or pyrophosphate reaction. | Ensure all reagents are anhydrous. Increase reaction times or reagent excess. |

| Presence of 5'-H-phosphonate byproduct | Presence of water during the phosphitylation step. | Use freshly dried solvents and reagents. Perform reactions under a strict inert atmosphere.[1] |

| High levels of 5'-mono and diphosphate byproducts | Hydrolysis of the triphosphate group during deprotection or purification. | Perform cleavage and deprotection at room temperature.[3] Optimize HPLC conditions to minimize degradation. |

| No product detected | Degradation of reagents. | Use fresh salicyl phosphorochloridite and ensure the pyrophosphate solution is properly prepared and stored. |

Visualizations

Experimental Workflow for 5'-Triphosphorylation

Caption: Workflow for the chemical 5'-triphosphorylation of oligonucleotides.

Logical Relationship of Key Reagents and Intermediates

Caption: Key reagents and intermediates in the 5'-triphosphorylation reaction.

References

Application Notes and Protocols: Bis(tetrabutylammonium) Dihydrogen Pyrophosphate as a Phosphorylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(tetrabutylammonium) dihydrogen pyrophosphate, often abbreviated as (TBA)₂H₂P₂O₇, is a versatile and highly effective phosphorylating agent. Its enhanced solubility in organic solvents, owing to the bulky tetrabutylammonium (TBA) counterions, makes it a valuable reagent in the synthesis of various biologically significant molecules, particularly nucleotide analogs and prodrugs.[1] This document provides detailed application notes and experimental protocols for the use of this compound in synthetic organic chemistry and drug development.

The primary application of this reagent lies in the transfer of a pyrophosphate group to a suitable substrate, most notably a nucleoside or a nucleoside monophosphate, to yield the corresponding nucleoside triphosphate.[1] These triphosphates are the biologically active forms of many antiviral and anticancer nucleoside analog drugs, which act by inhibiting viral or cellular polymerases.

Applications

The primary applications of this compound include:

-

Synthesis of Nucleoside 5'-O-triphosphates: This is a cornerstone application where the reagent is used to convert nucleosides or their monophosphate derivatives into the corresponding triphosphates. This method is crucial for the development of antiviral and anticancer therapeutics.[1]

-